Home > Products > Bioactive Reagents P528 > 8-Chloroadenosine
8-Chloroadenosine - 34408-14-5

8-Chloroadenosine

Catalog Number: EVT-257340
CAS Number: 34408-14-5
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Chloroadenosine is a ribosyl nucleoside analog [] with potential applications in cancer research [, ]. It is a chlorine-substituted derivative of adenosine, a naturally occurring purine nucleoside that plays a crucial role in various cellular processes [, ]. 8-Chloroadenosine has been investigated for its ability to inhibit the growth of various cancer cell lines in vitro and in vivo [, , , ].

8-Chloroadenosine 3',5'-monophosphate (8-Cl-cAMP)

Compound Description: 8-Cl-cAMP is a site-selective cyclic AMP (cAMP) analog that exhibits a preference for binding to type II rather than type I cAMP-dependent protein kinase (PKA) []. It has shown potent growth inhibition and induction of differentiation in various cancer cell lines [, , ] including human glioma [], myeloma [, ], leukemia [, , , , , ], and colon cancer cells []. This growth inhibition is often accompanied by cell cycle arrest [, , ]. 8-Cl-cAMP's mechanism of action is suggested to involve the modulation of intracellular PKA isozyme levels, particularly downregulation of the type I isozyme (PKA I) [].

Relevance: 8-Cl-cAMP is considered a prodrug for 8-Chloroadenosine [, ]. Studies suggest that 8-Cl-cAMP is converted to 8-Chloroadenosine by serum enzymes in cell culture media [, , ], and that the observed effects of 8-Cl-cAMP on cell growth and PKA regulation are mediated by 8-Chloroadenosine [, , ].

8-Chloroinosine

Compound Description: 8-Chloroinosine is a purine nucleoside formed by the deamination of 8-Chloroadenosine by the enzyme adenosine deaminase [].

Relevance: 8-Chloroinosine itself does not exhibit significant growth-inhibitory effects on cells [, ]. Its relevance lies in its use in experiments designed to investigate the mechanism of action of 8-Chloroadenosine. By converting 8-Chloroadenosine to 8-Chloroinosine using adenosine deaminase, researchers can determine if the observed effects of 8-Chloroadenosine are dependent on its conversion to 8-Chloroinosine or if 8-Chloroadenosine itself is the active compound [, , ].

Adenosine

Relevance: Adenosine is the structural backbone of 8-Chloroadenosine, differing only by the presence of a chlorine atom at the 8-position of the adenine ring in 8-Chloroadenosine. Many studies investigating the effects of 8-Chloroadenosine also examine the effects of adenosine for comparison [, ].

8-Azaadenosine

Compound Description: 8-Azaadenosine is a purine nucleoside analog that has been previously described as an inhibitor of the RNA editing enzyme ADAR [].

(SP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate

Compound Description: (SP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate is a stable agonistic cAMP analog that can activate cAMP-dependent protein kinase (PKA) [].

Relevance: This compound was used in studies investigating the role of PKA in the maturation of leukemia cells. It was found that (SP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate could induce terminal maturation in retinoid-resistant acute promyelocytic leukemia cells, suggesting the involvement of interdependent retinoid and cAMP signaling pathways in the maturation process [].

(RP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate

Compound Description: (RP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate is a cAMP analog that can inhibit the basal activity of cAMP-dependent protein kinase (PKA) by displacing endogenous cAMP [].

Relevance: This compound was used in studies investigating the role of PKA in the maturation of leukemia cells. It was found that (RP)-8-Chloroadenosine cyclic 3',5'-phosphorothioate decreased the response of sensitive cells to retinoids, indicating that PKA plays a crucial role in the maturation process of these cells [].

8-(4-Chlorophenylthio)cAMP

Compound Description: 8-(4-Chlorophenylthio)cAMP is a cAMP analog that has been investigated for its effects on cell growth [].

Relevance: This compound was used as a control in experiments investigating the mechanism of action of 8-Cl-cAMP. Unlike 8-Cl-cAMP, the growth-inhibitory effect of 8-(4-Chlorophenylthio)cAMP was not significantly reduced by the addition of adenosine deaminase, indicating that its mechanism of action differs from that of 8-Cl-cAMP and 8-Chloroadenosine [].

Hydroxychloroquine

Compound Description: Hydroxychloroquine is a drug primarily used to treat autoimmune diseases such as lupus and rheumatoid arthritis. It has also been investigated for its potential anticancer properties [].

Relevance: Hydroxychloroquine was tested in combination with 8-Chloroadenosine in vitro and in vivo for potential synergistic effects in inhibiting cholangiocarcinoma cell growth. While the combination showed an additive effect in vitro, 8-Chloroadenosine alone demonstrated greater efficacy in inhibiting tumor growth in vivo [].

Other Relevant Compounds:

  • 8-Cl-Ado metabolites: These include 8-chloro-adenosine mono-, di-, and tri-phosphates (8-Cl-AMP, 8-Cl-ADP, 8-Cl-ATP), and succinyl-8-chloro-adenosine and its monophosphate (S-8-Cl-Ado and S-8-Cl-AMP) []. These metabolites highlight the intracellular metabolic pathways of 8-Chloroadenosine and their potential impact on cellular processes.
  • 8-Aminoadenosine (8-amino-Ado) and 8-amino-ATP: These compounds are structurally similar to 8-Chloroadenosine and 8-Cl-ATP, respectively, and have been investigated for their effects on polyadenylation in mammalian systems [].
  • N6-Benzyl-cAMP: This is another site-selective cAMP analog, showing preference for type II PKA. It was found to have synergistic effects with 8-Cl-cAMP on growth inhibition and megakaryocytic differentiation in K-562 human leukemic cells [].
  • 8-Bromo-cAMP: This is a less potent cAMP analog than 8-Cl-cAMP in inhibiting cell growth [].
Source and Classification

8-Chloroadenosine is classified as a purine nucleoside analogue. It is metabolized in vivo to 8-chloro-adenosine triphosphate, which is its active form. The compound is sourced through chemical synthesis and is commercially available from various suppliers, including Tocris Bioscience and R&D Systems, under the CAS number 34408-14-5 .

Synthesis Analysis

The synthesis of 8-chloroadenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with adenosine or its derivatives as starting materials.
  2. Chlorination: The introduction of chlorine at the 8-position can be achieved through electrophilic aromatic substitution reactions. Common reagents include phosphorus oxychloride or thionyl chloride.
  3. Purification: Following chlorination, the product undergoes purification processes such as recrystallization or chromatography to isolate pure 8-chloroadenosine.

The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentrations of reactants to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of 8-chloroadenosine consists of a ribose sugar linked to a chlorinated adenine base. Key structural features include:

  • Molecular Formula: C10_{10}H12_{12}ClN5_5O4_4
  • Molecular Weight: Approximately 283.68 g/mol
  • Functional Groups: The structure includes hydroxyl groups (-OH) on the ribose sugar and an amino group (-NH2_2) on the adenine base.

The presence of the chlorine atom at the 8-position alters the electronic properties of the nucleobase, influencing its interaction with RNA polymerases during transcription.

Chemical Reactions Analysis

8-Chloroadenosine participates in several significant chemical reactions:

  1. Phosphorylation: In cells, it is phosphorylated to 8-chloro-adenosine monophosphate, which can further be converted to diphosphate and triphosphate forms.
  2. Incorporation into RNA: During transcription, 8-chloroadenosine can be incorporated into RNA molecules, where it acts as a chain terminator, particularly affecting messenger RNA synthesis.
  3. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of chlorinated derivatives and ribose.

These reactions are crucial for understanding its mechanism of action in cellular systems.

Mechanism of Action

The mechanism of action of 8-chloroadenosine primarily revolves around its incorporation into RNA:

  • Once inside the cell, it is phosphorylated to its active triphosphate form.
  • This triphosphate form is preferentially incorporated into mRNA during transcription by RNA polymerase II.
  • The incorporation leads to premature termination of RNA synthesis due to structural perturbations caused by the chlorinated base .
  • Studies have shown that this results in a significant decrease in global RNA levels without affecting DNA synthesis directly .

This unique mechanism highlights its potential as an anticancer agent by selectively inhibiting RNA synthesis in malignant cells.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 8-chloroadenosine include:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and dimethyl sulfoxide
  • Melting Point: Approximately 200 °C
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for handling and application in laboratory settings.

Applications

8-Chloroadenosine has several notable applications in scientific research:

Mechanisms of Cytotoxic Action in Malignant Cells

RNA Synthesis Inhibition via Incorporation and Transcriptional Interference

8-Chloroadenosine (8-Cl-Ado) exerts significant cytotoxicity by disrupting RNA synthesis through its preferential incorporation into RNA strands. Intracellularly phosphorylated to 8-chloro-ATP (8-Cl-ATP), this analog competes with endogenous ATP for incorporation into nascent RNA chains by RNA polymerase II (Pol II). In multiple myeloma cells, 8-Cl-ATP incorporation into mRNA reaches levels exceeding 13 nmol/mg RNA—five-fold higher than incorporation into tRNA or rRNA [8]. This selective accumulation causes premature transcriptional termination due to the analog’s inability to form standard phosphodiester bonds, effectively halting elongation [1] [8]. Consequently, global transcription inhibition exceeds 50% within 4 hours of exposure, critically depleting short-lived survival proteins like Mcl-1 in hematological malignancies [2].

Table 1: RNA Polymerase Selectivity and 8-Cl-ATP Incorporation

RNA PolymeraseTranscript TypeInhibition by 8-Cl-Ado8-Cl-ATP Incorporation (nmol/mg RNA)
Pol IrRNA~20% reduction2.6
Pol IImRNA>50% reduction13.2
Pol IIItRNA/5S RNAMinimal2.5

Data compiled from mantle cell lymphoma and multiple myeloma studies [1] [8]

Disruption of ATP Homeostasis and Energy Depletion

8-Cl-Ado profoundly disrupts cellular bioenergetics through a dual mechanism:

  • Direct competition with ADP: 8-Cl-ADP (a metabolic intermediate) binds mitochondrial ATP synthase, inhibiting oxidative phosphorylation and reducing ATP production by 30–60% within 24 hours in lymphoma models [1] [2].
  • Metabolic diversion: Formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado) consumes intracellular fumarate—a key tricarboxylic acid (TCA) cycle intermediate. This depletes the fumarate pool, further impairing mitochondrial ATP generation [1].

Energy disruption is amplified in tumors with baseline metabolic vulnerabilities. For example, LKB1-deficient non-small cell lung cancer (NSCLC) cells exhibit reduced basal ATP and heightened sensitivity to 8-Cl-Ado due to their inability to activate compensatory energy-restoration pathways [3]. Modulators like metformin (which increases fumarate) intensify ATP loss by accelerating succinyl-metabolite formation [1].

Table 2: ATP Depletion Kinetics Across Cancer Models

Cell LineTumor TypeATP Reduction (24h)Key Mechanism
JeKoMantle Cell Lymphoma60%8-Cl-ATP accumulation & fumarate loss
LKB1-/- NSCLCNon-Small Cell Lung Ca.75%Impaired energy compensation
BT-474Breast Cancer70% (72h)Mitochondrial complex V inhibition

Data sources: [1] [3] [5]

Ribosomal RNA (rRNA) Synthesis Suppression Through TIF-IA Downregulation

While 8-Cl-Ado primarily targets Pol II, it indirectly suppresses Pol I-mediated rRNA synthesis by downregulating transcription initiation factor IA (TIF-IA), a master regulator of ribosomal biogenesis. In renal cell carcinoma (RCC) models, 8-Cl-Ado treatment reduces phosphorylated RPS6 (a downstream ribosomal protein) by >80% in sensitive cell lines [6]. This correlates with diminished 45S pre-rRNA transcripts, starving cells of ribosomes essential for protein synthesis. Resistance occurs in tumors with constitutively activated PI3K/AKT signaling, which maintains TIF-IA activity and RPS6 phosphorylation despite treatment [6] [9].

Modulation of AMP-Activated Protein Kinase (AMPK) and mTOR Pathway Inhibition

ATP depletion by 8-Cl-Ado elevates the AMP:ATP ratio, triggering allosteric activation of AMPK. Phosphorylated AMPK (p-AMPK) initiates a cascade that suppresses anabolic processes:

  • mTORC1 inhibition: AMPK phosphorylates Raptor and activates TSC2, blocking mTORC1’s ability to phosphorylate S6K and RPS6 [5] [6].
  • Autophagy induction: In breast cancer cells, AMPK phosphorylates ULK1 (Ser555), triggering autophagosome formation confirmed by LC3B-II accumulation and p62 degradation [5].

Figure: 8-Cl-Ado-Induced AMPK/mTOR Signaling Axis

ATP Depletion → AMPK Activation → TSC2/Raptor Phosphorylation → mTORC1 Inhibition  ↓  ULK1 Activation → Autophagy  ↓  Reduced p-S6K/p-RPS6 → Translation Arrest  

This pathway is exploitable therapeutically: LKB1-deficient NSCLC tumors lack AMPK-mediated feedback loops, increasing their dependence on basal ATP pools and enhancing 8-Cl-Ado’s efficacy [3]. Conversely, resistance in ccRCC correlates with high basal p-AKT, which sustains mTOR activity. Combining 8-Cl-Ado with PI3K inhibitors (e.g., A66) synergistically suppresses p-RPS6 and restores cytotoxicity [6] [9].

Properties

CAS Number

34408-14-5

Product Name

8-Chloroadenosine

IUPAC Name

2-(6-amino-8-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

InChI

InChI=1S/C10H12ClN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)

InChI Key

MHDPPLULTMGBSI-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N

Solubility

Soluble in DMSO

Synonyms

8-Chloroadenosine; 8 Chloroadenosine; 8Chloroadenosine; NSC-354258; NSC 354258; NSC354258; 8-Cl-Ado; 8 Cl Ado; 8ClAdo

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.